Dibenzofuran-3-ylamine hydrochloride
Overview
Description
Dibenzofuran-3-ylamine hydrochloride: is a chemical compound with the molecular formula C12H10ClNO and a molecular weight of 219.67 g/mol . It is a derivative of dibenzofuran, a heterocyclic organic compound consisting of a fused benzene and furan ring. This compound is primarily used in research and development, particularly in the fields of chemistry and biology .
Mechanism of Action
Target of Action
It’s structurally related compound, benzofuran, has been found to interact with lysozyme in enterobacteria phage t4 . More research is needed to identify the specific targets of Dibenzofuran-3-ylamine hydrochloride.
Biochemical Pathways
Dibenzofuran, a structurally related compound, is known to be involved in various biological activities . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that Dibenzofuran, a structurally related compound, has been listed as a pollutant of concern due to its persistence in the environment, potential to bioaccumulate, and toxicity to humans and the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of diarylether derivatives to form the dibenzofuran core . The amine group can then be introduced through various amination reactions.
Industrial Production Methods: Industrial production methods for dibenzofuran-3-ylamine hydrochloride are not well-documented in the literature. the general approach involves large-scale synthesis of dibenzofuran derivatives followed by specific functionalization to introduce the amine group and subsequent conversion to the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: Dibenzofuran-3-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibenzofuran oxides, while substitution reactions can produce a variety of substituted dibenzofuran derivatives .
Scientific Research Applications
Chemistry: Dibenzofuran-3-ylamine hydrochloride is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions of heterocyclic compounds with biological systems. It serves as a model compound for investigating the biological activity of dibenzofuran derivatives .
Industry: In industrial applications, this compound is used in the production of advanced materials and as an intermediate in the synthesis of various chemical products .
Comparison with Similar Compounds
Dibenzofuran: The parent compound, lacking the amine group.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.
Benzothiophene: Similar to benzofuran but with a sulfur atom replacing the oxygen in the furan ring.
Uniqueness: Dibenzofuran-3-ylamine hydrochloride is unique due to the presence of both the dibenzofuran core and the amine group. This combination provides distinct chemical and biological properties, making it valuable in research and development .
Properties
IUPAC Name |
dibenzofuran-3-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO.ClH/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8;/h1-7H,13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVINWYJZLOTUFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91493-29-7 | |
Record name | 3-AMINODIBENZOFURAN HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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